![molecular formula C15H16N4O2 B2597782 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1788543-22-5](/img/structure/B2597782.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds involves a variety of methods . One approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, containing an imidazole ring which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. The compound can undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Scientific Research Applications
Biological and Pharmacological Applications
Antimicrobial and Anticancer Properties : Pyrazoline derivatives, including imidazo[1,2-b]pyrazoles, have been extensively studied for their diverse biological properties. These compounds have shown significant antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The interest in pyrazolines is due to their stability and the ability to modify their structure for targeted biological activities. Research on these derivatives has opened new avenues for the development of novel therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Neurodegenerative Disorders : Pyrazoline compounds are noted for their potential in treating neurodegenerative diseases. Their neuroprotective properties against conditions like Alzheimer's disease and Parkinson's disease highlight their significance. The structural flexibility of pyrazolines allows for the design of molecules with specific inhibitory actions against enzymes involved in neurodegeneration (Ahsan et al., 2022).
Chemical Synthesis and Catalysis
Versatile Synthetic Intermediates : Heterocyclic N-oxide molecules, including those derived from imidazole and indazole, are pivotal in organic synthesis and catalysis. These compounds serve as versatile intermediates for forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their applications in drug development underscore their utility in medicinal chemistry (Li et al., 2019).
Organophosphorus Azoles : The study of organophosphorus azoles, which can incorporate tetra-, penta-, and hexacoordinated phosphorus atoms, showcases the complex stereochemistry and functional versatility of these compounds. Their analysis using NMR spectroscopy and quantum chemistry offers insights into the structural and electronic properties critical for chemical synthesis and the design of novel molecules with specific functionalities (Larina, 2023).
Future Directions
The future directions for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole-containing compounds . Additionally, the development of new synthetic routes and functionalization methods could expand the range of possible derivatives and applications .
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-21-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h1-7,10-11H,8-9,12H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJMMDHPLCVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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